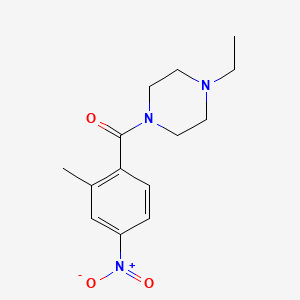
(4-Nitro-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a nitrophenyl group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methyl-4-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Substitution: The methanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-ethylpiperazin-1-yl)-(2-methyl-4-aminophenyl)methanone: A reduced form of the original compound with an amino group instead of a nitro group.
(4-methylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone: A similar compound with a methyl group on the piperazine ring instead of an ethyl group.
Uniqueness
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The combination of the ethylpiperazine and nitrophenyl groups makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)13-5-4-12(17(19)20)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
GJAQOTDQHKDYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















